molecular formula C16H16ClN3O2 B3017485 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 923870-33-1

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

Cat. No.: B3017485
CAS No.: 923870-33-1
M. Wt: 317.77
InChI Key: AYXPPPQHHAFAFB-UHFFFAOYSA-N
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Description

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a complex organic compound that features a pyrrole ring substituted with various functional groups

Scientific Research Applications

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has several scientific research applications:

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and the development of new synthetic methods. The main objective of current research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Preparation Methods

The synthesis of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Industrial production methods may involve similar reactions but on a larger scale with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context and the specific derivatives used. Generally, the compound may interact with enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide include other cyanoacetamide derivatives and pyrrole-based compounds. These compounds share similar structural features but may differ in their specific functional groups and biological activities

Properties

IUPAC Name

2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethylpyrrol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-10-11(2)20(12-4-6-13(22-3)7-5-12)16(14(10)9-18)19-15(21)8-17/h4-7H,8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXPPPQHHAFAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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